5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
CAS No.: 109904-25-8
Cat. No.: VC20791824
Molecular Formula: C26H23NS
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109904-25-8 |
|---|---|
| Molecular Formula | C26H23NS |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
| Standard InChI | InChI=1S/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2 |
| Standard InChI Key | FZKZMCVLPGUJJQ-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, also known as 4,5,6,7-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridine, is an important organic compound with the CAS registry number 109904-25-8 . The compound features a molecular formula of C₂₆H₂₃NS with a precise molecular weight of 381.533 g/mol . The exact mass of this compound has been determined to be 381.155121, which serves as a crucial reference point for analytical identification .
Structural Features
The compound consists of a tetrahydrothieno[3,2-c]pyridine core scaffold, where a thiophene ring is fused with a partially saturated piperidine ring. Its most distinctive structural feature is the bulky triphenylmethyl (trityl) group attached to the nitrogen atom at the 5-position of the piperidine portion . This trityl group consists of three phenyl rings connected to a central carbon atom, creating a propeller-like three-dimensional structure that significantly influences the compound's physical properties and reactivity.
The InChI representation of the molecular structure is:
InChI=1/C26H23NS/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)27-18-16-25-21(20-27)17-19-28-25/h1-15,17,19H,16,18,20H2
Physical and Chemical Properties
Physical Properties
The physical properties of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine are crucial for understanding its behavior in various chemical environments and applications. Table 1 presents a comprehensive overview of these properties:
The relatively high LogP value of 6.08 indicates that this compound is highly lipophilic, a characteristic largely attributable to the presence of the three phenyl rings in the trityl group . The moderate polar surface area (PSA) value suggests limited water solubility but potential membrane permeability, which may be relevant for pharmaceutical applications.
Chemical Stability and Reactivity
The compound's chemical behavior is primarily influenced by the reactivity of both the thiophene ring and the nitrogen atom in the piperidine portion. The presence of the bulky trityl group at the nitrogen position significantly affects the compound's reactivity by providing steric hindrance, which can protect the nitrogen from unwanted reactions while potentially directing the reactivity toward the thiophene portion of the molecule.
Synthesis Methods
Synthetic Pathways
The synthesis of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the protective tritylation of the nitrogen atom in the parent 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure. This tritylation is an important step for protecting the nitrogen atom during subsequent chemical modifications of the thiophene portion of the molecule .
Applications in Chemical Research
Role as a Chemical Intermediate
5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine serves as a valuable intermediate in the synthesis of more complex thieno[3,2-c]pyridine derivatives. The trityl group functions as a protecting group for the nitrogen atom, allowing selective modifications at other positions of the molecule . This protection strategy is particularly useful when carrying out reactions that might otherwise affect the reactivity of the nitrogen atom.
Pharmacological Relevance
The thieno[3,2-c]pyridine core structure is known to possess significant pharmacological importance. Research on related compounds has shown that the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold can serve as an isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline ring system, which is found in many bioactive compounds .
Specifically, derivatives of this scaffold have been evaluated for their human phenylethanolamine N-methyltransferase (hPNMT) inhibitory potency and affinity for the α2-adrenoceptor . The structural features of these compounds, including the 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, contribute to their biological activity profiles and make them interesting candidates for pharmaceutical development.
Related Compounds and Structural Analogs
Parent Compound
The parent compound, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (CAS: 54903-50-3), is a liquid with a molecular weight of 139.22 g/mol and molecular formula C₇H₉NS . This compound serves as the foundation for various derivatives, including the trityl-protected version that is the focus of this article. The parent compound is air and heat sensitive, requiring storage under inert gas and refrigerated conditions .
Structural Analogs and Derivatives
Several structural analogs of 5-Trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exist, including:
-
5,6,7,7a-Tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone (CAS: 109904-26-9) - An oxidized derivative with a molecular formula of C₂₆H₂₃NOS and molecular weight of 397.53 g/mol
-
4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine - A related compound with a phenyl substituent at the 4-position rather than a trityl group at the 5-position
These structural variations can significantly alter the physical, chemical, and biological properties of the compounds, providing a rich landscape for structure-activity relationship studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume